molecular formula C11H13F3N2 B1479693 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098091-01-9

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479693
CAS No.: 2098091-01-9
M. Wt: 230.23 g/mol
InChI Key: LHUFSBMCQMODID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fluorinated heterocyclic compound featuring a cyclopenta[c]pyrazole core substituted with a cyclopropylmethyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethyl substituent may influence steric and electronic properties, impacting binding affinity and pharmacokinetics .

Characterization techniques such as ¹H-NMR and TLC are commonly employed to confirm purity and structural integrity .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-8-2-1-3-9(8)16(15-10)6-7-4-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUFSBMCQMODID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to enhance the stability and reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including alterations in liver and kidney function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes. These metabolic pathways can influence the overall bioavailability and activity of the compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. This transport and distribution can influence the localization and accumulation of the compound, thereby affecting its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the activity and function of the compound, as it may interact with different biomolecules in various subcellular environments.

Biological Activity

The compound 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 371917-17-8) is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Formula

  • Chemical Formula : C10H12F3N3
  • Molecular Weight : 235.22 g/mol

Structural Characteristics

The compound features a cyclopropylmethyl group and a trifluoromethyl group attached to a tetrahydrocyclopenta pyrazole core. This unique structure is believed to contribute to its biological activity.

Pharmacological Profile

Research indicates that pyrazole derivatives, including the compound , exhibit a broad spectrum of biological activities. Notable pharmacological effects include:

  • CB1 Receptor Antagonism : Similar compounds have been shown to interact with the cannabinoid receptor type 1 (CB1), which plays a significant role in regulating appetite and energy balance. Antagonists of this receptor have potential therapeutic implications for obesity and metabolic disorders .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, with some compounds being utilized in the treatment of conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR study on related compounds reveals that modifications in the cyclopropyl and trifluoromethyl groups can significantly affect binding affinity and biological efficacy. For instance, the introduction of different substituents on the pyrazole ring can enhance or diminish receptor activity .

Study 1: CB1 Receptor Binding Affinity

In a study investigating various diaryl-pyrazole derivatives, one compound exhibited a binding affinity (K(i)) of less than 5 nM for the CB1 receptor. This suggests that structural modifications similar to those found in this compound could lead to potent antagonists with therapeutic potential against obesity-related disorders .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that specific structural features are crucial for their efficacy. Compounds with trifluoromethyl groups demonstrated enhanced anti-inflammatory activity compared to their non-fluorinated analogs. This supports the hypothesis that this compound may possess similar beneficial effects .

Biological Activity Summary Table

Activity Description Reference
CB1 Receptor AntagonismPotential therapeutic target for obesity
Anti-inflammatory PropertiesEfficacy in reducing inflammation
Metabolic StabilityAcceptable metabolic stability with human liver microsomes

Structure-Activity Relationship Insights

Modification Effect on Activity Reference
Cyclopropyl GroupEnhances receptor binding affinity
Trifluoromethyl SubstitutionIncreases anti-inflammatory activity

Comparison with Similar Compounds

Structural and Functional Differences

  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (as in the target compound) offers stronger electron-withdrawing effects and higher metabolic stability compared to -CHF₂, making it more suitable for therapeutics requiring prolonged half-lives .
  • Cyclopropylmethyl vs.
  • Carboxylic Acid Derivatives : Compounds like 1-[3-(trifluoromethyl)phenyl]-3-carboxy-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are utilized as intermediates for further derivatization (e.g., amide coupling) in drug development .

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically begins with the construction of the pyrazole ring bearing the trifluoromethyl group, followed by introduction of the cyclopropylmethyl substituent and cyclopentane ring hydrogenation or formation. The trifluoromethyl group is usually introduced early due to its electronic effects influencing subsequent steps. The cyclopropylmethyl group is introduced via alkylation or substitution reactions on the pyrazole nitrogen.

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

A key intermediate in the synthesis is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, from which further functionalization leads to the target compound.

  • One-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one : A practical and high-yielding method involves cyclocondensation reactions producing regioisomeric mixtures of trifluoromethylated pyrazoles. Separation is achieved via boiling point versus pressure analysis to isolate the desired isomer.

  • Lithiation and boronic acid formation : Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by reaction with trimethylborate yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid, a versatile intermediate for further cross-coupling or substitution reactions.

  • Methyl hydrazine condensation : Heating methyl hydrazine with trifluoromethylated ketone precursors at 55 °C for 20 hours under dry air affords the pyrazole ring system with moderate yields (~63%).

  • Methylation and alkylation : Methyl triflate or dimethyl sulfate are used to methylate pyrazole nitrogen atoms under mild conditions (20-120 °C), forming ionic liquids or methylated derivatives with yields ranging from 29% to 80%.

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation from trifluorobutenone 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, one-step High (not specified) Produces regioisomeric mixture separated by distillation
Lithiation and boronic acid formation LDA (-78 °C), trimethylborate, acidic workup Not specified Key intermediate for coupling reactions
Methyl hydrazine condensation Methyl hydrazine, 55 °C, 20 h 63 Formation of pyrazole ring
Methylation with methyl triflate Dichloromethane, 20 °C, overnight 79 Formation of ionic liquid derivative
Methylation with dimethyl sulfate 120 °C, 5 h 80 Colorless solid product

Formation of the Tetrahydrocyclopenta[c]pyrazole Core

The tetrahydrocyclopenta[c]pyrazole core is constructed by cyclization strategies involving the pyrazole ring and a cyclopentane ring system.

Purification and Characterization

  • Separation of regioisomers : Due to the formation of regioisomeric pyrazoles, purification by distillation under reduced pressure or chromatography is essential.

  • Crystallization : Crystallization from solvents such as water or methyl tert-butyl ether (MTBE) is used to isolate pure compounds after reaction workups.

  • Spectroscopic characterization : NMR (1H, 19F), melting point, and HPLC analyses confirm the structure and purity of intermediates and final products.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Key Notes
Pyrazole ring formation (trifluoromethylated) 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methyl hydrazine, 55 °C, 20 h ~63 Regioisomeric mixture, requires separation
Lithiation and boronic acid formation LDA (-78 °C), trimethylborate Not specified Intermediate for functionalization
N-Methylation Methyl triflate or dimethyl sulfate, 20-120 °C 29-80 Formation of methylated pyrazole derivatives
Cyclopropylmethyl substitution Cyclopropylmethyl halide, base, polar aprotic solvent Not specified Alkylation of pyrazole nitrogen
Cyclopentane ring formation Intramolecular cyclization, acidic/basic conditions Not specified Formation of fused tetrahydrocyclopenta[c]pyrazole
Hydrogenation Pd/C, H2 atmosphere Not specified Partial saturation to tetrahydro derivative

Detailed Research Findings and Analysis

  • The synthesis of trifluoromethylated pyrazoles is well-documented with high-yielding methods that allow for functional group tolerance and scalability.

  • The regioselectivity in pyrazole formation is a challenge; however, distillation techniques based on boiling point vs pressure diagrams enable efficient separation of isomers.

  • Lithiation at low temperatures (-78 °C) is crucial for selective functionalization without decomposition or side reactions.

  • Alkylation with cyclopropylmethyl electrophiles requires careful control of reaction conditions to ensure mono-substitution and avoid ring-opening of the cyclopropyl group.

  • The fused tetrahydrocyclopenta[c]pyrazole ring system can be constructed via intramolecular cyclizations or by hydrogenation of aromatic precursors, with catalyst choice and reaction conditions influencing the degree of saturation and stereochemistry.

  • Purification steps, including crystallization and chromatographic methods, are essential to obtain analytically pure material suitable for medicinal or agrochemical applications.

Q & A

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and what analytical methods validate its purity and structure?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopentanone precursors under acidic conditions. For example, trifluoromethyl groups are introduced via nucleophilic substitution or fluorination reactions. Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. X-ray crystallography (e.g., for analogs in ) resolves stereochemical ambiguities .

Q. How does the cyclopropylmethyl substituent influence the compound’s physicochemical properties compared to other alkyl groups?

Methodological Answer: The cyclopropylmethyl group enhances steric bulk and rigidity, which can restrict conformational flexibility in target binding. Computational studies (e.g., molecular docking) compare its van der Waals interactions with ethyl or methyl analogs. Lipophilicity (logP) measurements via reversed-phase HPLC show increased membrane permeability relative to non-cyclopropyl derivatives .

Q. What is the rationale for incorporating a trifluoromethyl group in the pyrazole scaffold?

Methodological Answer: The trifluoromethyl group improves metabolic stability and bioavailability by reducing oxidative metabolism. Its electron-withdrawing nature modulates pKa values, enhancing binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs (e.g., hydroxyl or methyl groups) demonstrate reduced potency in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound while minimizing byproducts?

Methodological Answer: Reaction optimization includes:

  • Temperature control (40–60°C) to suppress side reactions like over-alkylation.
  • Catalytic systems (e.g., Pd/C or FeCl₃) to enhance regioselectivity.
  • Inline monitoring via FT-IR or mass spectrometry to detect intermediates. Post-reaction purification using flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound. Yield improvements (>70%) are reported under inert atmospheres (N₂ or Ar) .

Q. How should contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions arise from assay conditions (e.g., cell line variability or enzyme isoform specificity). Mitigation strategies:

  • Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) and enzyme sources (recombinant vs. tissue-extracted).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Adjust logD values via prodrug strategies to balance membrane permeability and off-target effects .

Q. What computational approaches predict the compound’s pharmacokinetic profile and metabolite formation?

Methodological Answer: Tools like Schrödinger’s QikProp or SwissADME estimate absorption/distribution parameters (e.g., Caco-2 permeability, plasma protein binding). For metabolism, CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites. Machine learning models (e.g., MetaSite) prioritize metabolites for LC-MS/MS validation .

Q. What strategies address the compound’s instability in aqueous buffers during in vitro assays?

Methodological Answer: Instability often stems from hydrolysis of the cyclopropane ring or trifluoromethyl group. Solutions include:

  • Buffer modification (e.g., PBS with 10% DMSO or cyclodextrin for solubilization).
  • Lower incubation temperatures (4°C) and shorter assay durations.
  • Prodrug derivatization (e.g., ester masking of labile groups) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.